molecular formula C7H8N2O4 B595391 Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate CAS No. 171096-32-5

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Cat. No.: B595391
CAS No.: 171096-32-5
M. Wt: 184.151
InChI Key: SIJXBVAZZBKSKE-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C7H8N2O4. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidines are known for their presence in nucleic acids, such as DNA and RNA, making them crucial in the field of biochemistry and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate typically involves the reaction of 4,6-dihydroxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized for maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antiviral agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxypyrimidin-5-yl)acetate
  • Methyl 2-(6-hydroxypyrimidin-5-yl)acetate
  • Methyl 2-(4,6-dimethoxypyrimidin-5-yl)acetate

Uniqueness

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is unique due to the presence of two hydroxyl groups at positions 4 and 6 of the pyrimidine ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-5(10)2-4-6(11)8-3-9-7(4)12/h3H,2H2,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJXBVAZZBKSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710468
Record name Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171096-32-5
Record name Methyl (4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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